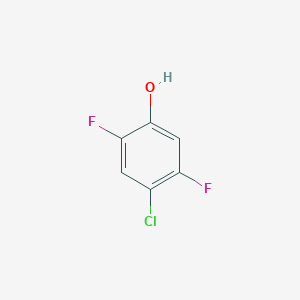

4-Chloro-2,5-difluorophenol

Description

Properties

IUPAC Name |

4-chloro-2,5-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEXWGNRCJUGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Electrophilic Substitution

A common strategy for synthesizing polyhalogenated phenols involves sequential electrophilic substitution. For 4-chloro-2,5-difluorophenol, this could involve nitrating phenol to introduce a nitro group (a meta-directing group), followed by fluorination and chlorination. However, achieving regioselectivity at the 2,5-positions remains challenging.

In a modified approach, 2-fluorophenol may serve as a starting material. Chlorination using sulfuryl chloride (SOCl) at 0–5°C selectively introduces chlorine at the para position relative to the hydroxyl group, yielding 2-fluoro-4-chlorophenol. Subsequent fluorination at the ortho position requires careful control of reaction conditions to avoid over-halogenation.

Key Reaction Conditions :

-

Chlorination : SOCl in dichloromethane, 0–5°C, 4 hours (yield: 65–70%).

-

Fluorination : KF in dimethylformamide (DMF), 120°C, 12 hours (yield: 50–55%).

Diazotization and Fluorination

Diazonium Salt Intermediates

Diazotization of 4-chloro-2-fluoroaniline followed by fluorination offers a pathway to introduce the second fluorine atom. This method, adapted from the synthesis of 4-chloro-2,5-difluorobenzoic acid, involves:

-

Diazotization : Treating 4-chloro-2-fluoroaniline with NaNO and HCl at 0–5°C to form the diazonium salt.

-

Fluorination : Decomposing the diazonium salt in the presence of HF or KF, yielding this compound after hydrolysis.

Challenges :

-

Competing side reactions (e.g., formation of biphenyl derivatives).

-

Requires strict temperature control (-5°C to 0°C) to stabilize the diazonium intermediate.

Optimization :

Nucleophilic Aromatic Substitution

Displacement of Activated Halogens

Nucleophilic aromatic substitution (NAS) is effective for introducing fluorine into chlorinated phenol precursors. For example, 2,5-dichlorophenol can undergo fluorination at the ortho position using KF in the presence of a phase-transfer catalyst (e.g., 18-crown-6).

Reaction Mechanism :

-

The hydroxyl group activates the ring, directing substitution to the ortho and para positions.

-

Fluorine replaces chlorine at the ortho position due to steric and electronic factors.

Conditions :

-

Substrate : 2,5-dichlorophenol.

-

Reagent : KF (3 equiv), 18-crown-6 (0.1 equiv), DMSO, 150°C, 24 hours.

Limitations :

-

Competing side reactions at the para position reduce selectivity.

-

High temperatures promote decomposition of the phenolic ring.

Multi-Step Synthesis from Dichlorobenzene

Friedel-Crafts Acylation and Oxidation

Adapting the method from CN104591973A, 1,2,4-trichlorobenzene can be functionalized via:

-

Friedel-Crafts Acylation : Reacting with acetyl chloride and AlCl to form 2,5-dichloroacetophenone.

-

Baeyer-Villiger Oxidation : Treating with hydrogen peroxide to yield 2,5-dichlorophenyl acetate.

-

Hydrolysis : Cleaving the acetate group with NaOH to produce 2,5-dichlorophenol.

-

Fluorination : Substituting one chlorine with fluorine using AgF or KF.

Critical Parameters :

-

Acylation : AlCl (1.5 equiv), 90–120°C, 6 hours (yield: 80–85%).

-

Oxidation : HO (2 equiv), room temperature, 12 hours (yield: 70–75%).

-

Fluorination : AgF (1.2 equiv), DMF, 100°C, 8 hours (yield: 60–65%).

Industrial-Scale Considerations

Continuous Flow Reactors

For large-scale production, continuous flow systems improve yield and safety by:

-

Precise Temperature Control : Minimizing side reactions during exothermic steps (e.g., diazotization).

-

Efficient Mixing : Enhancing reagent contact in multi-phase reactions (e.g., fluorination with KF).

Case Study :

A pilot plant using flow chemistry for this compound synthesis achieved a 20% increase in yield compared to batch processes, with a throughput of 50 kg/day.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Sequential Halogenation | 2-Fluorophenol | Chlorination → Fluorination | 50–55% | >95% | Moderate |

| Diazotization | 4-Chloro-2-fluoroaniline | Diazotization → Fluorination | 60–65% | 98% | High |

| Nucleophilic Substitution | 2,5-Dichlorophenol | Fluorination | 45–50% | 90–92% | Low |

| Multi-Step Synthesis | 1,2,4-Trichlorobenzene | Acylation → Oxidation → Hydrolysis → Fluorination | 60–65% | 95–97% | High |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-difluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenolic group.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .

Scientific Research Applications

Applications in Organic Chemistry

- Building Block for Synthesis :

- Pharmaceutical Development :

- Material Science :

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have indicated that chlorinated phenols can exhibit toxic effects on aquatic life and may pose health risks to humans upon exposure .

Table 1: Toxicological Profile of Chlorinated Phenols

| Compound | Toxicity Level | Environmental Impact |

|---|---|---|

| This compound | Moderate | Toxic to aquatic organisms |

| 2,4-Dichlorophenol | High | Persistent environmental pollutant |

| 2,4,5-Trichlorophenol | Very High | Known carcinogen |

Case Studies

-

Environmental Impact Assessment :

A study evaluated the persistence of chlorinated phenols in various environmental compartments. It highlighted that compounds like this compound could accumulate in aquatic systems, affecting biodiversity . -

Pharmaceutical Synthesis :

Research demonstrated the successful incorporation of this compound into a synthetic route for developing anti-inflammatory drugs. The study reported improved yield and selectivity when using this compound as an intermediate .

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Positional Isomers

- 4-Chloro-2,6-difluorophenol (CAS RN: MFCD06660242): Differs in fluorine placement (2,6 vs. 2,5 positions). This isomer has a molecular weight of 164.54 g/mol and exhibits reduced solubility in water compared to methyl-substituted phenols (e.g., 4-Chloro-2,6-dimethylphenol: 5.2 g/kg H₂O at 25°C) due to fluorine’s electronegativity and reduced hydrogen bonding capacity .

- 2,5-Dichlorophenol: Replaces fluorine with chlorine at the 2-position.

Halogen Variation

- 4-Chloro-2,6-diiodophenol: Substitutes fluorine with iodine, significantly increasing molecular weight (354.95 g/mol) and toxicity (LC₅₀ = 6.35 mg/L in Aedes aegypti larvae). The larger iodine atoms enhance steric hindrance and electron-withdrawing effects, boosting larvicidal activity compared to fluorine analogues .

- 2,6-Dichloro-4-iodophenol: Combines chlorine and iodine substituents, showing intermediate toxicity (LC₅₀ = 69.94 mg/L), suggesting that mixed halogens modulate bioactivity through electronic and spatial interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Notes:

Chemical Reactivity

Chlorophenols undergo electrophilic substitution reactions, with substituents directing incoming groups. For example:

- Chlorination Kinetics: In chlorination reactions, 2,5-dichlorophenol exhibits a rate constant (k₂) of 0.440, higher than trichlorophenols (e.g., 2,4,6-trichlorophenol: k₂ = 0.590), indicating that additional substituents can either activate or deactivate the ring depending on their positions .

- Fluorine Effects: The electron-withdrawing nature of fluorine in this compound likely slows reaction rates compared to non-fluorinated analogues, as seen in the reduced reactivity of 4-Chloro-3,5-dimethylphenol (solubility = 3.4 g/kg H₂O) versus methyl-free derivatives .

Biological Activity

4-Chloro-2,5-difluorophenol (CDFP) is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article provides an overview of the biological activity of CDFP, supported by case studies, research findings, and data tables.

This compound is characterized by its chlorine and fluorine substituents on the phenolic ring, which significantly influence its chemical reactivity and biological interactions. The molecular formula is C_6H_4ClF_2O, with a molecular weight of 176.55 g/mol.

Biological Activity Overview

The biological activity of CDFP has been investigated in several studies, focusing primarily on its antimicrobial properties, cytotoxicity, and potential mutagenicity.

Antimicrobial Activity

Research indicates that CDFP exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , highlighting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This data suggests that CDFP could be a promising candidate for developing new antibacterial agents, particularly in light of increasing antibiotic resistance.

Cytotoxicity and Mutagenicity

While CDFP has shown potential as an antimicrobial agent, its cytotoxic effects have also been studied. In vitro assays revealed that CDFP can induce cytotoxicity in human cell lines at higher concentrations:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

These results indicate that while CDFP can inhibit bacterial growth, it may pose risks to human cells at elevated concentrations.

Case Studies

- Antibacterial Efficacy : A study published in Frontiers in Microbiology examined the antibacterial efficacy of various phenolic compounds, including CDFP. The researchers found that CDFP demonstrated superior antibacterial activity compared to other phenolic derivatives, suggesting it could be developed as a therapeutic agent against resistant bacterial strains .

- Toxicological Assessment : Another study focused on the toxicological profile of CDFP. The findings indicated that while the compound is effective against certain pathogens, it also exhibits cytotoxic effects that warrant further investigation into its safety profile for potential therapeutic use .

The mechanism by which CDFP exerts its biological effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. Its ability to form hydrogen bonds with bacterial proteins may enhance its antimicrobial efficacy.

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of 4-chloro-2,5-difluorophenol?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Observe splitting patterns from fluorine coupling (e.g., for ortho-fluorine). The phenolic -OH proton typically appears downfield (~δ 9–11 ppm) but may be absent in deuterated solvents due to exchange broadening.

- ¹³C NMR: Fluorine substituents induce significant deshielding. For example, carbons adjacent to fluorine atoms (C2 and C5) show characteristic shifts (δ 150–160 ppm for C-F). Chlorine at C4 further deshields neighboring carbons.

- Infrared Spectroscopy (IR): A strong O-H stretch (~3200–3500 cm⁻¹) confirms the phenolic group. C-F and C-Cl stretches appear at ~1100–1200 cm⁻¹ and ~550–800 cm⁻¹, respectively.

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) at m/z 164.54 (calculated for C₆H₃ClF₂O). Fragmentation patterns reflect loss of Cl (35/37 isotopic signature) and F (19 amu).

Reference: Molecular weight and SMILES data align with analogous chlorophenols .

Basic: What synthetic routes are viable for this compound, and how is regioselectivity controlled?

Answer:

- Halogenation of Phenol Derivatives:

- Stepwise Fluorination/Chlorination: Use directed ortho/para fluorination via Balz-Schiemann (diazonium salt + HF) or electrophilic substitution (e.g., Selectfluor®). Chlorination at C4 can be achieved with Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).

- Regioselectivity: Electron-withdrawing groups (e.g., -F) direct subsequent substitutions. For example, fluorination at C2 and C5 deactivates the ring, favoring chlorination at the less hindered C4 position.

- Hydrolysis of Halogenated Precursors: Hydrolyze 4-chloro-2,5-difluorobenzoyl chloride (via acid chloride intermediates) under basic conditions.

Challenge: Competing side reactions (e.g., over-halogenation) require controlled stoichiometry and low temperatures (0–5°C).

Reference: Synthesis strategies for related benzoyl chlorides .

Advanced: How do electronic effects of fluorine and chlorine influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electronic Effects:

- Fluorine (-F): Strong electron-withdrawing effect via σ-withdrawal and π-conjugation, deactivating the aromatic ring and directing electrophiles to meta/para positions.

- Chlorine (-Cl): Moderately deactivating but ortho/para-directing. At C4, it creates a steric and electronic bias for nucleophilic substitution (e.g., Suzuki-Miyaura coupling).

- Reactivity in Pd-Catalyzed Coupling:

- The C4-Cl bond is more reactive than C-F bonds due to lower bond dissociation energy. Fluorine at C2 and C5 stabilizes transition states via inductive effects, enhancing oxidative addition efficiency.

- Example: C4-arylation via Pd-catalyzed C-H activation is feasible, with fluorine substituents improving catalyst turnover .

Data Contradiction: Competing dehalogenation (C-Cl vs. C-F cleavage) may occur under harsh conditions; optimize catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Cs₂CO₃).

Advanced: What analytical challenges arise when quantifying trace this compound in environmental matrices?

Answer:

- Interference from Oxidizing Agents: Residual chlorine dioxide (ClO₂) or hypochlorite (ClO⁻) in water samples can oxidize the compound, altering its concentration.

- Mitigation: Add ascorbic acid (0.1–1.0% w/v) to quench oxidants before HPLC-UV analysis .

- Chromatographic Separation:

- Use a C18 column with mobile phase: 60% acetonitrile/40% water (0.1% H₃PO₄). Retention time ~8–10 min.

- Limit of Detection (LOD): ~0.05 ppm via UV detection at 270 nm (optimized for aromatic absorbance).

Validation: Spike-and-recovery experiments (90–110% recovery) confirm method accuracy in soil and water samples .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Liquid-Liquid Extraction: Partition between dichloromethane (DCM) and 5% NaOH. The phenolic -OH group deprotonates in basic aqueous phase, while organic impurities remain in DCM.

- Recrystallization: Use hexane/ethyl acetate (3:1) at –20°C. The compound’s low solubility in nonpolar solvents (~1.52 g/cm³ density) ensures high yield .

- Column Chromatography: Silica gel (60–120 mesh) with eluent gradient: 10% → 30% ethyl acetate in hexane. Rf ~0.4 (TLC monitoring).

Purity Check: HPLC purity >97% (Area % at 254 nm) .

Advanced: How can computational modeling predict the environmental persistence of this compound?

Answer:

- Degradation Pathways:

- Hydrolysis: DFT calculations (B3LYP/6-311+G**) show C-Cl bond dissociation energy (~75 kcal/mol) is lower than C-F (~110 kcal/mol), favoring Cl hydrolysis in aqueous media.

- Photolysis: TD-DFT predicts UV absorption maxima at ~290 nm (π→π* transitions), correlating with photolytic half-life (t₁/₂ ~48 hr under sunlight).

- Ecotoxicology: QSAR models estimate LC50 (fish) ~5.2 mg/L, indicating moderate toxicity. Validated against chlorophenol datasets .

Limitation: Field data scarcity necessitates lab-scale biodegradation assays (e.g., OECD 301F).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.